BenchChemオンラインストアへようこそ!

tert-Butyl ((1-benzylpiperidin-4-yl)methyl)(methyl)carbamate

Medicinal Chemistry Physicochemical Profiling Protecting Group Strategy

This orthogonally protected benzylpiperidine building block features a pre-installed N-methyl tertiary carbamate. Unlike the NH-Boc analog (173340-23-3), it eliminates hydrogen-bond donor capacity (HBD=0) and reduces PSA to 32.8 Ų, aligning with CNS MPO guidelines. The N-methyl-Boc group provides ~2–5× slower acid deprotection, preventing premature cleavage. At 97% purity, it enables convergent AChE inhibitor synthesis without late-stage N-methylation. Choose over regioisomer 139062-92-3 or free amine 147908-88-1 to reduce steps and impurity risk.

Molecular Formula C19H30N2O2
Molecular Weight 318.5 g/mol
CAS No. 138022-03-4
Cat. No. B11795121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl ((1-benzylpiperidin-4-yl)methyl)(methyl)carbamate
CAS138022-03-4
Molecular FormulaC19H30N2O2
Molecular Weight318.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)CC1CCN(CC1)CC2=CC=CC=C2
InChIInChI=1S/C19H30N2O2/c1-19(2,3)23-18(22)20(4)14-17-10-12-21(13-11-17)15-16-8-6-5-7-9-16/h5-9,17H,10-15H2,1-4H3
InChIKeyZBFIBWPUNZXVIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl ((1-benzylpiperidin-4-yl)methyl)(methyl)carbamate (CAS 138022-03-4): Core Physicochemical Identity and Procurement Baseline


tert-Butyl ((1-benzylpiperidin-4-yl)methyl)(methyl)carbamate (CAS 138022-03-4) is a synthetic small-molecule building block belonging to the N-Boc-protected benzylpiperidine class, characterized by an N-methyl tertiary carbamate linked to the piperidine 4-position via a methylene spacer . With a molecular formula of C19H30N2O2 and a molecular weight of 318.45 g/mol, it serves primarily as a protected amine intermediate in medicinal chemistry campaigns, enabling sequential deprotection strategies that its closest analogs cannot replicate . The compound exhibits a calculated LogP of 3.4 (XlogP), a topological polar surface area of 32.8 Ų, zero hydrogen-bond donors, four hydrogen-bond acceptors, and seven rotatable bonds . These properties place it at a physicochemical intersection distinct from both the NH-Boc analog (CAS 173340-23-3) and the free amine counterpart (CAS 147908-88-1), making direct substitution non-trivial without re-optimization of downstream synthetic sequences .

Why In-Class Benzylpiperidine Carbamates Cannot Substitute for CAS 138022-03-4 Without Revalidation


The benzylpiperidine carbamate scaffold hosts several commercially available analogs that appear structurally similar but differ decisively in N-substitution pattern, linker topology, and protecting-group configuration. tert-Butyl ((1-benzylpiperidin-4-yl)methyl)carbamate (CAS 173340-23-3) retains a secondary NH-carbamate (H-bond donor count = 1, PSA = 41.57 Ų) [1], whereas the target compound's N-methyl tertiary carbamate eliminates hydrogen-bond donor capacity entirely (HBD = 0, PSA = 32.78 Ų) . The regioisomeric tert-butyl (1-benzylpiperidin-4-yl)(methyl)carbamate (CAS 139062-92-3) attaches the carbamate directly to the piperidine ring rather than through a methylene linker, reducing rotatable bonds from 7 to 6 and altering conformational sampling . The fully deprotected free amine, 1-(1-benzylpiperidin-4-yl)-N-methylmethanamine (CAS 147908-88-1), lacks Boc protection altogether (LogP = 2.45 vs. 3.4; PSA = 15.27 Ų), making it unsuitable for synthetic routes requiring orthogonal protecting-group stability . These differences in hydrogen-bonding capacity, lipophilicity, and steric accessibility mean that interchanging analogs without re-optimizing reaction conditions, purification protocols, or downstream coupling steps introduces quantifiable risk of yield loss, impurity formation, or synthetic route failure.

Quantitative Differentiation Evidence for tert-Butyl ((1-benzylpiperidin-4-yl)methyl)(methyl)carbamate (CAS 138022-03-4) vs. Closest Analogs


Elimination of Hydrogen-Bond Donor Capacity vs. NH-Boc Analog (CAS 173340-23-3)

The target compound (CAS 138022-03-4) possesses zero hydrogen-bond donors (HBD = 0), a direct consequence of N-methylation of the carbamate nitrogen. Its closest secondary-amine analog, tert-butyl ((1-benzylpiperidin-4-yl)methyl)carbamate (CAS 173340-23-3), retains one H-bond donor (HBD = 1) from the NH-carbamate [1]. This difference translates into a calculated topological polar surface area of 32.78 Ų for the target vs. 41.57 Ų for the NH analog — a reduction of 8.79 Ų (21.1% lower) . For medicinal chemistry campaigns, this HBD elimination is critical: the absence of a hydrogen-bond donor reduces the compound's propensity for non-specific binding to polar stationary phases during chromatography and alters predicted membrane permeability in accordance with Lipinski's and Veber's rules.

Medicinal Chemistry Physicochemical Profiling Protecting Group Strategy

Lipophilicity Modulation: LogP 3.4 Places CAS 138022-03-4 Between Free Amine and NH-Boc Analogs

The calculated partition coefficient (XlogP) of tert-butyl ((1-benzylpiperidin-4-yl)methyl)(methyl)carbamate is 3.4 . This sits at an intermediate position between the more lipophilic NH-Boc analog (LogP 3.75, CAS 173340-23-3) and the substantially less lipophilic free amine (LogP 2.45, CAS 147908-88-1) [1]. The N-methyl group on the target compound thus provides a LogP reduction of 0.35 units vs. the NH-Boc analog while maintaining a 0.95-unit advantage over the unprotected free amine. This intermediate lipophilicity window is pharmacokinetically meaningful: it avoids the excessively high LogP of the NH analog that could promote CYP-mediated metabolism and plasma protein binding, while retaining sufficient lipophilicity for organic-solvent extraction and normal-phase purification, which the free amine (LogP 2.45) may compromise due to its higher aqueous solubility .

Lipophilicity Drug Design ADME Prediction

Increased Conformational Flexibility: 7 Rotatable Bonds Enable Distinct Conformational Sampling vs. Ring-Attached Regioisomer

The target compound contains 7 rotatable bonds, attributable to the methylene spacer (-CH2-) inserted between the piperidine 4-position and the carbamate nitrogen, combined with N-methyl and tert-butyl groups . In contrast, the regioisomeric tert-butyl (1-benzylpiperidin-4-yl)(methyl)carbamate (CAS 139062-92-3), wherein the carbamate is directly attached to the piperidine ring without a methylene linker, possesses only 6 rotatable bonds . The additional rotatable bond in the target compound introduces an extra degree of conformational freedom that can influence (a) the spatial presentation of the protected amine for subsequent coupling reactions, (b) the compound's behavior in structure-based design when the Boc group serves as a steric placeholder, and (c) the crystallinity and melting behavior — the ring-attached regioisomer is a crystalline solid with a reported melting point of 135–138 °C , whereas the target compound's melting point is not reported in authoritative public databases, consistent with potentially lower crystallinity arising from increased conformational entropy .

Conformational Analysis Molecular Modeling Synthetic Intermediate Design

Orthogonal Protecting-Group Stability: N-Methyl-Boc Resists Conditions That Cleave NH-Boc in Acidic Environments

The N-methyl substitution on the tert-butyl carbamate of CAS 138022-03-4 introduces a tertiary carbamate motif, which exhibits measurably different acid-lability compared to the secondary NH-carbamate of CAS 173340-23-3. While both compounds contain the acid-cleavable tert-butyloxycarbonyl (Boc) group, the N-methyl tertiary Boc in the target compound is sterically more hindered around the carbamate carbonyl, which has been demonstrated across the broader carbamate class to reduce the rate of acid-catalyzed Boc cleavage by a factor of approximately 2- to 5-fold relative to NH-Boc [1]. This differential stability is exploited in orthogonal protecting-group strategies: the NH-Boc group on CAS 173340-23-3 can be selectively removed under mild acidic conditions (e.g., 20–30% TFA in DCM, 0 °C to rt, 1–4 h), while the target compound's N-methyl-Boc is expected to require longer reaction times, elevated temperatures, or stronger acid for complete deprotection [1][2]. Conversely, the target compound is the preferred intermediate when a Boc group must survive transient acidic conditions during a synthetic sequence.

Protecting Group Chemistry Synthetic Methodology Orthogonal Deprotection

Availability and Purity Benchmarking: Commercial Supply Landscape for CAS 138022-03-4 vs. Analogs

Commercial availability data aggregated from multiple supplier catalogs indicate that CAS 138022-03-4 is offered at ≥97% purity by several established vendors, with pack sizes starting at 1 g . The closest NH-Boc analog (CAS 173340-23-3) is available at ≥95% purity from major suppliers including Thermo Scientific Maybridge , while the ring-attached regioisomer (CAS 139062-92-3) is listed at 97% purity . The target compound thus matches or exceeds the typical purity specification of its nearest analogs (97% for target and regioisomer vs. 95% for NH-Boc analog). In terms of synthetic accessibility, the target compound requires one additional synthetic step (N-methylation) compared to the NH-Boc analog, which is reflected in a modestly higher catalog price point per gram but eliminates the need for end-users to perform N-methylation themselves — a step that can introduce N- vs. O-alkylation selectivity challenges .

Chemical Procurement Supply Chain Purity Specification

Optimal Application Scenarios for tert-Butyl ((1-benzylpiperidin-4-yl)methyl)(methyl)carbamate (CAS 138022-03-4) Based on Quantitative Differentiation Evidence


Medicinal Chemistry Library Synthesis Requiring CNS-Designed Building Blocks with Zero H-Bond Donors

When constructing focused libraries for central nervous system (CNS) targets, the target compound's HBD = 0 and reduced PSA (32.78 Ų vs. 41.57 Ų for NH-Boc analog) align with established CNS multiparameter optimization (CNS MPO) guidelines that favor low hydrogen-bond donor count and polar surface area below 70–90 Ų for passive blood-brain barrier penetration [1]. Procuring CAS 138022-03-4 rather than the NH-Boc analog eliminates an H-bond donor from the intermediate stage, ensuring that subsequent coupling products maintain the desired HBD profile without requiring late-stage N-methylation of a secondary amide — a transformation that can suffer from poor chemoselectivity .

Multi-Step Synthetic Routes Requiring Acid-Stable Boc Protection During Intermediate Transformations

Synthetic sequences involving acidic workup conditions (e.g., pH 2–4 aqueous washes, Lewis acid-catalyzed reactions, or transient exposure to mild mineral acids) are expected to benefit from the ~2–5× slower Boc-deprotection kinetics of the N-methyl-Boc group relative to NH-Boc [2]. When a Boc protecting group must survive an acidic transformation step that would prematurely cleave the NH-Boc analog (CAS 173340-23-3), the target compound provides a built-in protection strategy that avoids the need for re-protection or alternative protecting group introduction — directly reducing step count, material loss, and purification overhead in multi-step sequences.

Synthesis of Donepezil-Like Acetylcholinesterase Inhibitors and Sigma Receptor Ligands

The benzylpiperidine scaffold with an N-methyl methylene carbamate linker is a key pharmacophoric element in acetylcholinesterase (AChE) inhibitor design, including donepezil analogs where the N-benzylpiperidine moiety is connected via a methylene bridge to the indanone core [3]. Structurally related (1-benzylpiperidin-4-yl)methyl phenylcarbamate derivatives have demonstrated AChE inhibitory activity with IC50 values in the low micromolar range (e.g., 7.31 μM for hAChE) . CAS 138022-03-4 serves as the orthogonally protected precursor to these active pharmacophores: the N-methyl group is pre-installed, the methylene spacer is in place, and the Boc group can be selectively removed at the optimal point in the synthetic sequence to reveal the free secondary amine for final fragment coupling — a convergent advantage not offered by the ring-attached regioisomer (CAS 139062-92-3) or the unprotected free amine (CAS 147908-88-1).

Parallel Chemistry and High-Throughput Experimentation (HTE) Requiring Consistent Building Block Purity

The 97% minimum purity specification and the absence of hydrogen-bond donor functionality (reducing variability in solution-phase reaction kinetics due to aggregation or hydrogen-bonding networks) make CAS 138022-03-4 a suitable building block for high-throughput parallel synthesis platforms [1]. In HTE workflows, the 2-percentage-point purity advantage over the NH-Boc analog (97% vs. 95%) represents a 40% relative reduction in the maximum potential impurity burden, decreasing the likelihood that byproducts from building block impurities confound structure-activity relationship (SAR) analysis in primary screening data.

Quote Request

Request a Quote for tert-Butyl ((1-benzylpiperidin-4-yl)methyl)(methyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.